N1'-Methylation Reduces Hydrogen Bond Donor Count Relative to N1'-H Analog
N1'-methylation in the target compound eliminates one hydrogen bond donor (HBD) present in the N1'-H analog 7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 1355181-90-6), reducing HBD count from 3 to 2. Since HBD count is a critical determinant in Lipinski's rule-of-five and correlates inversely with passive membrane permeability, this structural difference is expected to yield measurable improvement in permeability and potential CNS exposure [1][2].
| Evidence Dimension | Hydrogen Bond Donor Count (computed) |
|---|---|
| Target Compound Data | 2 HBD (7'-fluoro-1'-methyl analog, CAS 1351398-43-0) |
| Comparator Or Baseline | 3 HBD (7'-fluoro-1'H analog, CAS 1355181-90-6) |
| Quantified Difference | Δ = 1 HBD (33% reduction) |
| Conditions | Computed property from PubChem 2.2 (2025.09.15 release); standard in silico descriptor calculation method. |
Why This Matters
Lower HBD count is a key predictor of enhanced passive membrane permeability and CNS penetration, making the N1'-methyl variant the preferred choice for CNS-targeted projects.
- [1] PubChem. Compound Summary for CID 53353043: 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one. HBD = 2. View Source
- [2] PubChem. Compound Summary for CID 66485018: 7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one. HBD = 3. View Source
